molecular formula C21H27NO3S B1204145 Maprotiline Mesylate CAS No. 58902-67-3

Maprotiline Mesylate

Cat. No. B1204145
CAS RN: 58902-67-3
M. Wt: 373.5 g/mol
InChI Key: IUOFVKUAHKGVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A bridged-ring tetracyclic antidepressant that is both mechanistically and functionally similar to the tricyclic antidepressants, including side effects associated with its use.

Scientific Research Applications

Antidepressant Efficacy in Various Conditions

  • Psychiatric Symptom Management : Maprotiline Mesylate, a tetracyclic antidepressant, has shown effectiveness in treating psychiatric symptoms such as acute depression, especially in patients with altered consciousness due to multiple injuries. In a study, intravenous administration of Maprotiline Mesylate resulted in significant improvement in both depressive states and clouding of consciousness (Brock‐Utne, Goodwin, & Hicks, 1979).
  • Pain Management and Antidepressant Effects : Maprotiline has been studied for its efficacy in chronic pain treatment, potentially linked to its antidepressant properties. A significant reduction in pain syndrome was observed in patients treated with Maprotiline, supporting its role in treating pain related to depression (Lindsay & Olsen, 1985).

Anti-inflammatory Properties

  • Inhibition of Inflammatory Mediators : Research indicates that Maprotiline can significantly decrease the expression of inflammatory mediators like COX2 and iNOS in both in vitro and in vivo models. This suggests its potential use in reducing inflammation, as observed in conditions like lipopolysaccharide-stimulated U937 macrophages and carrageenan-induced paw edema in rats (Rafiee, Hajhashemi, & Haghjooy Javanmard, 2019).

Effects on Cellular and Molecular Functions

  • Apoptosis and Cellular Pathways : Maprotiline has been found to induce apoptosis in Neuro-2a cells through the activation of pathways involving JNK and caspase-3, and the inactivation of ERK. This indicates a potential role in understanding cell death mechanisms and could have implications for the treatment of certain diseases (Jan et al., 2013).

Repurposing in Cancer Therapy

  • Potential in Treating Hepatocellular Carcinoma (HCC) : A recent study highlighted the potential of Maprotiline in treating HCC. It was found to suppress cholesterol biosynthesis and inhibit HCC cell proliferation and metastasis. This effect was mediated through the ERK-SREBP2 signaling pathway, identifying Maprotiline as a promising candidate for repurposing in HCC treatment (Zheng et al., 2021).

Impact on Cardiac Functions

  • Cardiac HERG Potassium Channel Antagonism : Maprotiline has been identified as an antagonist of cardiac hERG potassium channels. This action could explain some reports of proarrhythmia associated with Maprotiline use. The study recommends monitoring patients with risk factors for acquired long QT syndrome when using Maprotiline (Kiesecker et al., 2006).

properties

CAS RN

58902-67-3

Product Name

Maprotiline Mesylate

Molecular Formula

C21H27NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

methanesulfonic acid;N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine

InChI

InChI=1S/C20H23N.CH4O3S/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;1-5(2,3)4/h2-5,7-10,15,21H,6,11-14H2,1H3;1H3,(H,2,3,4)

InChI Key

IUOFVKUAHKGVIO-UHFFFAOYSA-N

SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O

Other CAS RN

58902-67-3

Pictograms

Irritant; Environmental Hazard

Related CAS

10262-69-8 (Parent)

synonyms

Ba-34,276
Ba34,276
Deprilept
Dibencycladine
Hydrochloride, Maprotiline
Ludiomil
Maprolu
Maprotilin
Maprotilin Holsten
Maprotilin neuraxpharm
Maprotilin ratiopharm
Maprotilin TEVA
maprotilin von ct
Maprotilin-neuraxpharm
Maprotilin-ratiopharm
Maprotilin-TEVA
Maprotiline
Maprotiline Hydrochloride
Maprotiline Mesylate
Mesylate, Maprotiline
Mirpan
N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine
Novo Maprotiline
Novo-Maprotiline
Psymion

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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